molecular formula C17H17ClO2 B15359228 2-(4-Chlorophenyl)-3-(3,4-dimethylphenyl)propanoic acid

2-(4-Chlorophenyl)-3-(3,4-dimethylphenyl)propanoic acid

Cat. No.: B15359228
M. Wt: 288.8 g/mol
InChI Key: MIYHTKNXEQHVAN-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-3-(3,4-dimethylphenyl)propanoic acid is a complex organic compound characterized by its unique molecular structure. This compound is part of a broader class of aromatic acids, which are known for their diverse applications in various scientific fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-3-(3,4-dimethylphenyl)propanoic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation, where a chlorobenzene derivative is reacted with an appropriate acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions require careful control of temperature and stoichiometry to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.

  • Substitution: Nucleophilic substitution reactions can be carried out using strong nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or aldehydes.

  • Substitution: Generation of various substituted phenyl derivatives.

Scientific Research Applications

This compound has significant applications in scientific research across multiple domains:

  • Chemistry: It serves as a precursor for the synthesis of more complex organic molecules.

  • Biology: It is used in the study of enzyme inhibition and receptor binding assays.

  • Medicine: Potential therapeutic applications include anti-inflammatory and analgesic properties.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)-3-(3,4-dimethylphenyl)propanoic acid exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, leading to biological responses. The exact mechanism can vary depending on the context of its application.

Comparison with Similar Compounds

When compared to similar compounds, 2-(4-Chlorophenyl)-3-(3,4-dimethylphenyl)propanoic acid stands out due to its unique structural features. Similar compounds include:

  • 2-(4-Chlorophenyl)acetic acid: A simpler aromatic acid with fewer substituents.

  • 3-(3,4-Dimethylphenyl)propanoic acid: Lacks the chlorophenyl group present in the target compound.

Properties

Molecular Formula

C17H17ClO2

Molecular Weight

288.8 g/mol

IUPAC Name

2-(4-chlorophenyl)-3-(3,4-dimethylphenyl)propanoic acid

InChI

InChI=1S/C17H17ClO2/c1-11-3-4-13(9-12(11)2)10-16(17(19)20)14-5-7-15(18)8-6-14/h3-9,16H,10H2,1-2H3,(H,19,20)

InChI Key

MIYHTKNXEQHVAN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)CC(C2=CC=C(C=C2)Cl)C(=O)O)C

Origin of Product

United States

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